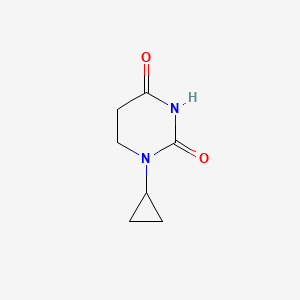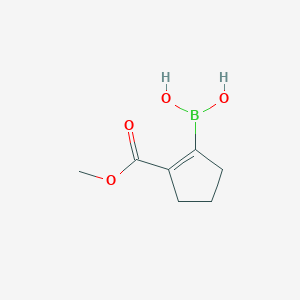
(2-(Methoxycarbonyl)cyclopent-1-en-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Methoxycarbonyl)cyclopent-1-en-1-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a cyclopentene ring with a methoxycarbonyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methoxycarbonyl)cyclopent-1-en-1-yl)boronic acid typically involves the borylation of a cyclopentene derivative. One common method is the hydroboration of a cyclopentene precursor followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and catalysts to facilitate the addition of the boron moiety to the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve scalable hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Methoxycarbonyl)cyclopent-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters and other oxidized boron compounds.
Reduction: Boranes and other reduced boron species.
Substitution: Biaryl compounds and other cross-coupled products.
Wissenschaftliche Forschungsanwendungen
(2-(Methoxycarbonyl)cyclopent-1-en-1-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism of action of (2-(Methoxycarbonyl)cyclopent-1-en-1-yl)boronic acid in cross-coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group plays a crucial role in stabilizing the intermediate species and facilitating the reaction pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopent-1-en-1-ylboronic acid
- (Cyclopent-1-en-1-yl)boronic acid
- Diethyl 2-cyclopenten-1-ylmalonate
Uniqueness
(2-(Methoxycarbonyl)cyclopent-1-en-1-yl)boronic acid is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and stability in chemical reactions. This functional group can also provide additional sites for further functionalization, making it a versatile reagent in organic synthesis.
Eigenschaften
Molekularformel |
C7H11BO4 |
|---|---|
Molekulargewicht |
169.97 g/mol |
IUPAC-Name |
(2-methoxycarbonylcyclopenten-1-yl)boronic acid |
InChI |
InChI=1S/C7H11BO4/c1-12-7(9)5-3-2-4-6(5)8(10)11/h10-11H,2-4H2,1H3 |
InChI-Schlüssel |
TYGSGVOGPKTBNK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(CCC1)C(=O)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


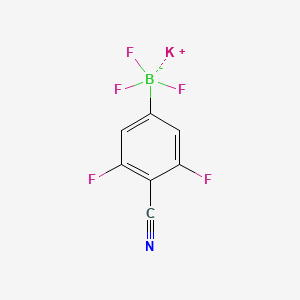
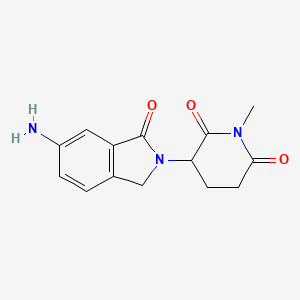

![5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride](/img/structure/B15297760.png)
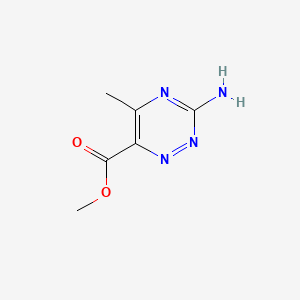
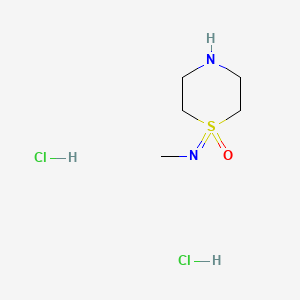
![3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B15297781.png)
![Tert-butyl4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15297782.png)
![3-(5-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B15297790.png)
![2-{6-Oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine](/img/structure/B15297804.png)
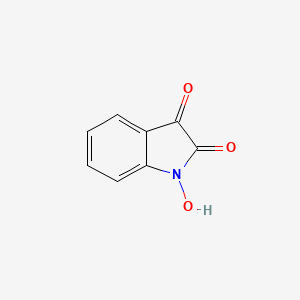
![N-[3-(bromomethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15297810.png)
